Propanoic acid, 2,2-dimethyl-, ((3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester
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Overview
Description
Propanoic acid, 2,2-dimethyl-, ((3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester is a complex organic compound featuring a propanoic acid backbone with a 2,2-dimethyl substitution The compound also includes a pyridinyl group and an oxadiazole ring, which are connected via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2,2-dimethyl-, ((3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester typically involves multiple steps. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and nitriles. The thioether linkage is then introduced via nucleophilic substitution reactions, where a thiol group reacts with an appropriate leaving group on the oxadiazole ring. The final esterification step involves the reaction of the carboxylic acid with an alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally benign is preferred to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2,2-dimethyl-, ((3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to corresponding amines.
Substitution: Nucleophilic substitution reactions can modify the pyridinyl group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 2,2-dimethyl-, ((3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Propanoic acid, 2,2-dimethyl-, ((3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring and pyridinyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2,2-dimethyl-, ((3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester: shares similarities with other oxadiazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the oxadiazole ring and pyridinyl group.
Properties
CAS No. |
345631-80-3 |
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Molecular Formula |
C13H15N3O3S |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)sulfanylmethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H15N3O3S/c1-13(2,3)11(17)18-8-20-12-15-10(16-19-12)9-4-6-14-7-5-9/h4-7H,8H2,1-3H3 |
InChI Key |
SDZXIECAIKMIHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCSC1=NC(=NO1)C2=CC=NC=C2 |
Origin of Product |
United States |
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